molecular formula C14H14BrNO3S B411102 N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide CAS No. 333309-53-8

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

Katalognummer: B411102
CAS-Nummer: 333309-53-8
Molekulargewicht: 356.24g/mol
InChI-Schlüssel: LEAVLYYITJLYDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative offered for research and development purposes. Sulfonamide compounds are a significant class of molecules in medicinal chemistry, known for their diverse biological activities. They are extensively investigated as promising chemotherapeutic agents for the treatment of a wide range of diseases, and ongoing research explores their potential as antibacterial, antifungal, antiprotozoal, anti-inflammatory, and carbonic anhydrase inhibiting agents . Recent scientific literature also indicates that sulfonamides are being applied in research areas such as Alzheimer's disease, cancer, and HIV . The structural motif of this compound, which incorporates both a sulfonamide group and a brominated hydroxybenzene ring, is of particular interest in early discovery research for designing and synthesizing novel bioactive molecules. Compounds with terminal sulfonamide moieties have been specifically studied for their inhibitory effects on the production of key inflammatory mediators like PGE2 and nitric oxide in cellular models, providing a valuable tool for investigating inflammatory pathways . This product is intended for use in chemical synthesis, analytical reference standards, and in vitro biological screening. It is sold For Research Use Only. Not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity.

Eigenschaften

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAVLYYITJLYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

  • Activation of Sulfonyl Chloride : The sulfonyl chloride group undergoes nucleophilic attack by the amine group of 3-bromo-4-hydroxyaniline.

  • Deprotonation : A base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure

  • Reagents :

    • 4-Ethylbenzenesulfonyl chloride (1.2 equiv)

    • 3-Bromo-4-hydroxyaniline (1.0 equiv)

    • Triethylamine (2.5 equiv) in dichloromethane (DCM)

  • Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12–24 hours.

  • Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields the product.

Yield and Purity

  • Yield : 68–75%

  • Purity : >98% (HPLC)

Bromination of N-(4-Hydroxyphenyl)-4-Ethylbenzenesulfonamide

An alternative route involves brominating the pre-formed sulfonamide intermediate. This method avoids handling sensitive aniline derivatives.

a. Electrophilic Bromination with N-Bromosuccinimide (NBS)

  • Reagents :

    • N-(4-Hydroxyphenyl)-4-ethylbenzenesulfonamide (1.0 equiv)

    • NBS (1.1 equiv)

    • Dibenzoyl peroxide (0.1 equiv) in CCl₄

  • Conditions : Reflux at 85°C for 18 hours under argon.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

  • Yield : 52–95%.

b. Hydrogen Bromide-Hydrogen Peroxide System

  • Reagents :

    • N-(4-Hydroxyphenyl)-4-ethylbenzenesulfonamide (1.0 equiv)

    • 40% HBr (1.3 equiv)

    • 30% H₂O₂ (2.0 equiv) in dichloromethane

  • Conditions : 0–5°C for 2 hours, then 25°C until completion.

  • Yield : 71–81%.

Optimization of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DCM, chloroform) improve solubility of intermediates.

  • CCl₄ enhances regioselectivity in NBS-mediated bromination.

Catalysts

  • Dibenzoyl peroxide accelerates radical bromination with NBS.

  • Triethylamine ensures efficient HCl scavenging in sulfonylation.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during sulfonylation.

  • Reflux conditions (85°C) are critical for NBS-based bromination.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 7.82 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 6.92 (s, 1H, Ar-H), 2.65 (q, 2H, CH₂), 1.24 (t, 3H, CH₃)
¹³C NMR δ 144.2 (C-SO₂), 138.5 (C-Br), 129.8–127.4 (Ar-C), 28.9 (CH₂), 15.3 (CH₃)
HRMS m/z 384.9912 [M+H]⁺ (calc. 384.9915)

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 162–164°C.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Direct sulfonation68–75High purity, fewer stepsRequires sensitive sulfonyl chloride
NBS bromination52–95Regioselective, scalableRequires radical initiators
HBr/H₂O₂ bromination71–81Cost-effective, mild conditionsLonger reaction time

Industrial-Scale Considerations

  • Cost Efficiency : HBr/H₂O₂ bromination is preferred for large-scale production due to reagent availability.

  • Safety : NBS reactions require inert atmospheres to prevent radical side reactions.

  • Waste Management : Neutralization of HBr waste with NaHCO₃ is critical for environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols with a catalyst such as copper(I) iodide (CuI).

Major Products Formed

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties
N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide has been studied for its potential as an antimicrobial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting this pathway, the compound can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .

Cancer Research
Recent studies have highlighted the compound's efficacy against cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231) and MCF-7. Compounds derived from similar structures have shown significant anti-proliferative effects at low concentrations (1.52–6.31 μM) with a selectivity index favoring cancer cells over normal cells . The mechanism of action includes apoptosis induction, evidenced by a substantial increase in annexin V-FITC positive cells .

Materials Science

Development of New Materials
The unique structure of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide makes it suitable for developing materials with specific electronic properties. Its brominated phenol group can be utilized in synthesizing polymers or composites that exhibit desired electrical conductivity or thermal stability.

Biological Studies

Interaction with Biological Systems
Research indicates that this compound interacts with various biological systems, particularly through its brominated phenol moiety. It can affect protein functions and enzyme activities, which is crucial for understanding cellular mechanisms and developing therapeutic agents .

Chemical Reactions and Synthesis

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide typically involves the following steps:

  • Bromination of 4-Hydroxyphenyl : Using N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formation of Sulfonamide : Reacting the brominated phenol with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Table: Comparison of Similar Compounds

Compound NameStructureApplication
N-(3-bromo-4-hydroxyphenyl)acetamideSimilar structure with acetamideAntimicrobial research
N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamideFluorine instead of ethyl groupPotential anti-cancer activity

Study on Carbonic Anhydrase Inhibitors

A study explored the design and synthesis of new benzenesulfonamides, including derivatives similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, which showed significant inhibition against carbonic anhydrase IX (CA IX). This suggests potential applications in treating conditions like cancer where CA IX is overexpressed .

Antibacterial Activity Assessment

Another investigation assessed the antibacterial properties of related sulfonamides against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant inhibition percentages compared to standard antibiotics . This highlights the potential of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide as a lead compound for further development.

Wirkmechanismus

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with cellular components. The brominated phenol group can interact with proteins and enzymes, potentially inhibiting their function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Aromatic Ring(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide 3-Br, 4-OH (phenyl); 4-Et (benzenesulfonyl) C₁₄H₁₄BrNO₃S 356.23 Not reported
N-(Cycloheptyl(morpholino)methylene)-4-ethylbenzenesulfonamide 4-Et (benzenesulfonyl); morpholino-methylene group C₂₀H₂₉N₂O₃S 389.53 138–140
(E)-4-((3-bromo-4-hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide 3-Br, 4-OH (phenyl); diazenyl linker to pyridine C₁₇H₁₂BrN₃O₃S 418.27 Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Me (benzenesulfonyl); oxazolyl sulfamoyl group C₁₇H₁₇N₂O₄S₂ 393.46 Not reported
N-(4-Amino-3-bromo-anthraquinonyl)-4-methylbenzenesulfonamide 3-Br, 4-NH₂ (anthraquinone); 4-Me (benzenesulfonyl) C₂₁H₁₆BrN₂O₄S 487.34 Not reported

Key Observations :

  • Substituent Effects: The target compound’s 3-bromo-4-hydroxyphenyl group distinguishes it from analogs with morpholino-methylene (e.g., ) or diazenyl linkers (e.g., ).
  • Electronic Properties: The hydroxyl group in the target compound enhances acidity (pKa ~8.16) compared to non-hydroxylated analogs like 4-methylbenzenesulfonamide derivatives .
Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound 4-Ethylbenzenesulfonamide Derivative Diazenediyl Derivative Oxazolyl Sulfonamide
Molecular Weight 356.23 389.53 418.27 393.46
Melting Point Not reported 138–140 Not reported Not reported
Predicted Boiling Point 461.7°C Not reported Not reported Not reported
Polar Groups -OH, -SO₂NH -SO₂NH, morpholino -N=N-, -SO₂NH -SO₂NH, oxazole

Key Observations :

  • The target compound’s predicted boiling point (461.7°C ) is higher than simpler sulfonamides, likely due to increased molecular weight and polarity from the bromine and hydroxyl groups .
  • Melting points vary significantly; for example, the morpholino-containing analog melts at 138–140°C, while the target compound’s melting point remains undocumented.

Biologische Aktivität

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name : N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide
  • Molecular Formula : C13_{13}H14_{14}BrN1_{1}O3_{3}S1_{1}

The sulfonamide moiety is known for its broad biological activity, including antibacterial and anticancer properties. The presence of the bromine and hydroxyl groups on the phenyl ring is significant for enhancing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • MCF-7 (breast cancer)
    • MCF-10A (normal breast cell line)
  • Results :
    • Significant inhibition was observed in MDA-MB-231 and MCF-7 cells with IC50_{50} values ranging from 1.52 to 6.31 μM.
    • Selectivity index against normal cells was noted, with selectivity ratios between 5.5 to 17.5 times .
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through annexin V-FITC assays, showing a 22-fold increase in apoptotic cells compared to controls .
    • The compound exhibited notable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating selectivity over CA II .

Enzymatic Inhibition

Sulfonamides are recognized for their ability to inhibit various enzymes, contributing to their therapeutic effects.

Key Findings

  • Carbonic Anhydrase Inhibition :
    • The compound demonstrated potent inhibition of CA IX, which is implicated in tumor growth and metastasis.
  • Antibacterial Activity :
    • The compound showed significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL .

Structure-Activity Relationships (SAR)

The structural modifications in sulfonamides significantly influence their biological activity. The presence of electron-withdrawing groups such as bromine enhances the inhibitory effects on cancer cell proliferation and enzymatic activity.

CompoundIC50_{50} (μM)Selectivity IndexTarget Enzyme
N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide1.52–6.315.5–17.5CA IX
Other derivatives (e.g., 4e, 4g, 4h)VariesHighCA IX

Study on Anticancer Effects

A notable study focused on the synthesis and evaluation of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide against various cancer cell lines revealed promising results:

  • Methodology : Compounds were synthesized using standard organic chemistry techniques and evaluated for their cytotoxicity using MTT assays.
  • Outcomes : The compound induced significant apoptosis in MDA-MB-231 cells, with molecular docking studies revealing favorable interactions with target proteins involved in cancer progression .

Enzyme Inhibition Studies

Research into the enzyme inhibitory effects showed that N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide could effectively inhibit CA IX, which is crucial for tumor metabolism:

  • Experimental Setup : Enzyme assays were conducted to determine the IC50_{50} values.
  • Findings : The compound displayed a strong preference for inhibiting CA IX over other isoforms, suggesting its potential as a targeted therapeutic agent .

Q & A

Q. Basic Research Focus

  • Co-solvent systems : Use DMSO/PEG-400 for aqueous solubility.
  • pH adjustment : Protonate the sulfonamide group (pKa ~10) in buffered solutions.
  • Lyophilization : Prepare stable lyophilized powders with trehalose excipients.
  • Forced degradation studies : Expose to heat/light to identify vulnerable functional groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.